molecular formula C12H15NO6S B14260356 Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate CAS No. 184718-38-5

Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate

Cat. No.: B14260356
CAS No.: 184718-38-5
M. Wt: 301.32 g/mol
InChI Key: GXJXAFHWZPWNGM-UHFFFAOYSA-N
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Description

Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate is a chemical compound belonging to the class of sulfonamides. It is characterized by its molecular formula C11H13NO6S and a molecular weight of 287.29 g/mol. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate typically involves multiple steps, including etherification, sulfonylation, amination, and esterification. The starting materials often include salicylic acid and methyl salicylate . The process involves:

    Etherification: Conversion of phenol hydroxyl groups to methoxy groups.

    Sulfonylation: Introduction of sulfonyl chloride groups.

    Amination: Conversion of sulfonyl chloride to sulfonamide.

    Esterification: Formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizes nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate is utilized in various scientific research applications:

    Chemistry: As a reactant in the synthesis of pharmaceutical compounds, including anticoagulants and neurodegenerative disease treatments.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating psychiatric disorders such as schizophrenia and depression.

    Industry: Used in the development of agrochemicals and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes involved in various biochemical processes, leading to therapeutic effects. The sulfonamide group is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxy-5-sulfamoylbenzoate: Shares a similar sulfonamide structure but differs in the substituent groups.

    Sulpiride: A related compound used in the treatment of psychiatric disorders.

Uniqueness

Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl group enhances its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

methyl 2-(ethoxycarbonylsulfamoylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-3-19-12(15)13-20(16,17)8-9-6-4-5-7-10(9)11(14)18-2/h4-7H,3,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJXAFHWZPWNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)CC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20775142
Record name Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20775142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184718-38-5
Record name Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20775142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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